molecular formula C21H18Cl2O3 B14350090 2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one CAS No. 90670-00-1

2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one

Cat. No.: B14350090
CAS No.: 90670-00-1
M. Wt: 389.3 g/mol
InChI Key: GANFRYJJZAZSLB-UHFFFAOYSA-N
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Description

2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of two 4-chlorobutanoyl groups attached to the 2 and 7 positions of the fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one typically involves the acylation of 9H-fluoren-9-one with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

9H-fluoren-9-one+2(4-chlorobutanoyl chloride)AlCl3This compound\text{9H-fluoren-9-one} + 2 \text{(4-chlorobutanoyl chloride)} \xrightarrow{\text{AlCl}_3} \text{this compound} 9H-fluoren-9-one+2(4-chlorobutanoyl chloride)AlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: The chlorine atoms in the 4-chlorobutanoyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include amides or thioethers.

Scientific Research Applications

2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis(4-chlorobutyryl)xanthene
  • 2,7-Bis(4-chlorobutyryl)anthracene

Uniqueness

2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one is unique due to its specific substitution pattern and the presence of the fluorenone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90670-00-1

Molecular Formula

C21H18Cl2O3

Molecular Weight

389.3 g/mol

IUPAC Name

2,7-bis(4-chlorobutanoyl)fluoren-9-one

InChI

InChI=1S/C21H18Cl2O3/c22-9-1-3-19(24)13-5-7-15-16-8-6-14(20(25)4-2-10-23)12-18(16)21(26)17(15)11-13/h5-8,11-12H,1-4,9-10H2

InChI Key

GANFRYJJZAZSLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)CCCCl)C(=O)C3=C2C=CC(=C3)C(=O)CCCCl

Origin of Product

United States

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